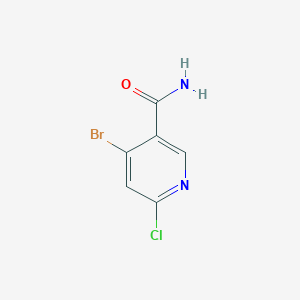

4-Bromo-6-chloronicotinamide

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the vast landscape of organic synthesis. nih.gov Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine's aromaticity and the presence of the nitrogen atom impart unique reactivity and properties. globalresearchonline.net This distinctiveness makes pyridine derivatives ubiquitous in numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.combohrium.com

The pyridine ring is a key pharmacophore in many drugs, contributing to their therapeutic effects. nih.govresearchgate.net Its ability to form hydrogen bonds, its water solubility, and its stability are properties frequently exploited in drug design. researchgate.net In the realm of organic synthesis, pyridine derivatives serve as important solvents, reagents, and catalysts. globalresearchonline.net They are particularly useful as intermediates, where the pyridine ring can be functionalized to build more complex molecular architectures. researchgate.net The development of new synthetic methodologies to access diverse pyridine structures remains an active area of research, driven by the continuous demand for novel compounds in various scientific and industrial sectors. bohrium.comresearchgate.net

Overview of Halogenation Strategies in Nicotinamide (B372718) Frameworks

The introduction of halogen atoms onto the nicotinamide scaffold is a key strategy for modifying its chemical reactivity and biological activity. Halogenation can be achieved through various methods, ranging from classical electrophilic substitution reactions to more modern enzymatic approaches. The position of halogenation on the pyridine ring is crucial, as it dictates the subsequent reactivity of the molecule. For instance, the electron-withdrawing nature of the ring nitrogen in pyridine makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more forceful conditions. nih.gov

Enzymatic halogenation, utilizing enzymes such as flavin-dependent halogenases, offers a green and highly regioselective alternative to traditional chemical methods. acs.orgresearchgate.net These enzymes can introduce halogen atoms at specific positions on aromatic rings under mild conditions. researchgate.net Research has also explored the use of nicotinamide cofactor analogues in redox chemistry, which can be relevant to halogenation processes. acs.org The choice of halogenation strategy depends on the desired product, the starting material, and the required selectivity. The ability to precisely install halogens on the nicotinamide framework is essential for creating tailored building blocks for complex target molecules.

Research Trajectory of 4-Bromo-6-chloronicotinamide and Related Structures

The research trajectory for dihalogenated nicotinamides like this compound is closely linked to their utility as versatile synthetic intermediates. While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its importance can be inferred from its inclusion in chemical supplier catalogs and its role as a building block in patent literature. The presence of two different halogen atoms at distinct positions on the nicotinamide ring offers orthogonal reactivity, allowing for selective functionalization. For instance, the bromine atom can be selectively replaced via cross-coupling reactions, leaving the chlorine atom available for subsequent transformations.

The broader class of halogenated pyridines and nicotinamides has been a subject of continuous investigation. Studies on related structures often focus on their synthesis, reactivity, and application in creating libraries of compounds for biological screening. The development of efficient synthetic routes to such dihalogenated pyridines is a key area of focus, as it enables the exploration of new chemical space. The research into compounds like this compound is driven by the need for novel scaffolds in drug discovery and materials science, where the precise placement of functional groups is critical for achieving desired properties.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 4-Bromo-6-chloropyridine-3-carboxamide |

| CAS Number | 886365-38-6 |

| Molecular Formula | C₆H₄BrClN₂O |

| Molecular Weight | 235.47 g/mol |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Br)C(=O)N) |

Synthesis and Mechanistic Insights

The synthesis of this compound and related dihalogenated pyridines typically involves multi-step sequences starting from readily available pyridine derivatives. While a specific, detailed synthesis for this exact compound is not widely published in academic literature, general synthetic strategies for halogenated pyridines can be applied.

One common approach involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction to introduce a halogen. For a dihalogenated compound like this compound, a potential route could start from a suitably substituted aminopyridine. For example, starting with a 4-amino-6-chloronicotinamide, a bromination reaction could be employed. Alternatively, a precursor with a bromine at the 4-position and another functional group at the 6-position could be converted to the 6-chloro derivative.

The reactivity of the pyridine ring is heavily influenced by the substituents present. The electron-withdrawing nature of the amide group and the existing halogen will direct the position of further functionalization. The precise control of reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

Spectroscopic and Crystallographic Data

¹H NMR: The proton on the pyridine ring would appear as a singlet in a downfield region, characteristic of aromatic protons. The chemical shift would be influenced by the adjacent electronegative chlorine and bromine atoms. The amide protons would appear as two distinct signals, typically broad, due to restricted rotation around the C-N bond.

¹³C NMR: The spectrum would show six distinct signals for the carbon atoms of the pyridine ring and the carbonyl group. The chemical shifts of the carbons bonded to the halogens would be significantly affected.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and C-N stretching, as well as absorptions corresponding to the C-Br and C-Cl bonds in the lower frequency region.

Crystallographic Data: The crystal structure of nicotinamide itself is known to exhibit rich polymorphism. researchgate.net It is plausible that this compound would also form well-defined crystals. X-ray crystallography would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amide group.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of the two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This allows for the selective introduction of a new substituent at the 4-position while retaining the chlorine at the 6-position for subsequent transformations.

This orthogonal reactivity makes this compound a valuable building block for the synthesis of complex, highly substituted pyridine derivatives. For example, a Suzuki coupling at the 4-position could be followed by a nucleophilic aromatic substitution at the 6-position. The amide group can also be hydrolyzed or converted to other functional groups, further expanding the synthetic possibilities.

Applications in Chemical Research

While specific research applications of this compound are not extensively documented in peer-reviewed journals, its availability from chemical suppliers suggests its use as a key intermediate in proprietary research, particularly in the pharmaceutical and agrochemical industries. Halogenated pyridines are common scaffolds in bioactive molecules.

The strategic placement of bromo and chloro substituents allows for the systematic exploration of chemical space around the nicotinamide core. This is a common strategy in medicinal chemistry for developing structure-activity relationships (SAR). By systematically replacing the halogens with different functional groups, chemists can fine-tune the biological activity of a lead compound.

For instance, the chlorine substituent is known to participate in halogen bonding in some biological systems, which can contribute to ligand-receptor interactions. nih.gov The ability to introduce various substituents at the 4- and 6-positions of the nicotinamide ring using this compound as a starting material makes it a valuable tool for designing and synthesizing novel compounds for biological evaluation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClN2O |

|---|---|

Molecular Weight |

235.46 g/mol |

IUPAC Name |

4-bromo-6-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |

InChI Key |

PTVFYXPOSUGVTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6 Chloronicotinamide and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the required halogen substituents onto a nicotinamide (B372718) precursor in a limited number of steps. These methods are often sought for their efficiency, though they can be challenging in terms of regioselectivity.

Halogenation of Nicotinamide Precursors

A conceptually straightforward route to 4-Bromo-6-chloronicotinamide would involve the direct and regioselective halogenation of a suitable nicotinamide precursor. One such potential pathway begins with the commercially available 6-chloronicotinamide (B47983). The subsequent introduction of a bromine atom at the C-4 position would yield the target molecule.

However, electrophilic aromatic substitution on pyridine (B92270) rings is often complex. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). Furthermore, the existing chloro and amide groups influence the position of any subsequent substitution. The amide group is generally a meta-director, while the chloro group is an ortho-, para-director, though deactivating. The interplay of these electronic effects and the inherent reactivity of the pyridine ring makes achieving high regioselectivity for bromination at the C-4 position challenging.

Conventional brominating agents like molecular bromine (Br₂) often require harsh conditions and may lead to a mixture of products. More modern and highly regioselective brominating reagents, such as N-Acetoxy-N-bromo-4-nitrobenzamide, have been developed for the late-stage functionalization of complex heteroaromatics and could potentially offer a more controlled route to the desired product. tcichemicals.com The reaction site can often be predicted based on the most electron-rich carbon, which would require careful analysis of the electronic properties of the 6-chloronicotinamide intermediate. tcichemicals.com

Table 1: Proposed Direct Bromination of 6-Chloronicotinamide

| Step | Precursor | Reagent | Product | Notes |

| 1 | 6-Chloronicotinamide | Selective Brominating Agent (e.g., N-Acetoxy-N-bromo-4-nitrobenzamide) | This compound | This route is hypothetical and would depend on achieving high regioselectivity for the C-4 position. |

Functionalization of Halogenated Pyridine Intermediates

An alternative direct approach involves starting with a pyridine ring that already contains the desired halogen substitution pattern and then introducing the amide functionality. The key precursor for this strategy is 4-Bromo-6-chloronicotinic acid. The "functionalization" step is the conversion of the carboxylic acid group at the C-3 position into a primary amide.

This amidation can be achieved through several methods. A direct amidation might involve treating the carboxylic acid with ammonia (B1221849) under high temperature and pressure, but this is often not feasible for complex substrates. A more common and milder approach involves the use of coupling agents. Reagents such as ammonia-borane have been shown to be effective precatalysts for the direct amidation of aromatic carboxylic acids with amines, offering high functional group tolerance. organic-chemistry.orgnih.gov This method avoids the need to first convert the carboxylic acid to a more reactive species.

Table 2: Direct Amidation of 4-Bromo-6-chloronicotinic Acid

| Step | Precursor | Reagents | Product | Notes |

| 1 | 4-Bromo-6-chloronicotinic acid | Ammonia source, Coupling agent (e.g., Ammonia-borane) | This compound | This method directly converts the carboxylic acid to the amide on the pre-halogenated ring. |

Multistep Synthetic Routes Involving Selective Functionalization

Multistep syntheses provide a more controlled and often more versatile approach to constructing highly substituted pyridines like this compound. These routes allow for the selective introduction of each functional group, thereby avoiding issues with regioselectivity that can plague direct halogenation methods.

Amidation Reactions with Halogenated Nicotinoyl Chlorides

The most reliable and widely used method for synthesizing amides from carboxylic acids proceeds via an acyl chloride intermediate. This strategy is highly applicable to the synthesis of this compound from its corresponding nicotinic acid.

The synthesis begins with the precursor 4-Bromo-6-chloronicotinic acid . This acid is first converted to the more reactive acyl chloride, 4-Bromo-6-chloronicotinoyl chloride . This activation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

In the final step, the nicotinoyl chloride is reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide. This nucleophilic acyl substitution reaction is generally efficient and high-yielding, providing a clean conversion to the final product, This compound .

Table 3: Synthesis via Halogenated Nicotinoyl Chloride

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 4-Bromo-6-chloronicotinic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-Bromo-6-chloronicotinoyl chloride | Acyl chloride formation |

| 2 | 4-Bromo-6-chloronicotinoyl chloride | Ammonia (NH₃) | This compound | Nucleophilic acyl substitution |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine. wikipedia.org The pyridine nitrogen, along with other electron-withdrawing groups, activates the ring for attack by nucleophiles, allowing for the displacement of leaving groups, typically halides.

A potential SNAr strategy could involve starting with a di- or tri-halogenated nicotinamide derivative and selectively replacing one of the halogens. For example, one could envision a precursor like 4-fluoro-6-chloronicotinamide. Since fluoride (B91410) is an excellent leaving group in SNAr reactions, it could potentially be displaced by a bromide nucleophile to yield the target compound. The regioselectivity of such a reaction would be governed by the electronic activation provided by the ring nitrogen and the amide group.

Alternatively, the Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring by converting an amino group into a diazonium salt, which then acts as an excellent leaving group. wikipedia.org A plausible multi-step synthesis for this compound could start from a precursor such as 4-amino-6-chloronicotinic acid.

The synthesis would proceed as follows:

Diazotization: The 4-amino group of 4-amino-6-chloronicotinic acid is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a pyridine-4-diazonium salt.

Sandmeyer Bromination: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding 4-Bromo-6-chloronicotinic acid. wikipedia.org

Amidation: The resulting acid would then be converted to this compound using the methods described in section 2.2.1.

This Sandmeyer approach allows for the precise and regiocontrolled introduction of the bromine atom at the C-4 position, a transformation that is difficult to achieve via direct electrophilic bromination.

Coupling Reactions for Substituent Introduction

Modern transition-metal-catalyzed cross-coupling reactions offer a vast toolbox for the formation of carbon-carbon and carbon-heteroatom bonds, providing another strategic avenue for the synthesis of functionalized nicotinamides. While often used to introduce alkyl, aryl, or amino groups, certain coupling methodologies can also be adapted for halogenation.

For the synthesis of analogues of this compound, one could start with the dihalogenated scaffold and use a selective coupling reaction, such as a Suzuki or Stille coupling, to introduce a new substituent at either the 4- or 6-position, provided there is a sufficient difference in reactivity between the C-Br and C-Cl bonds. For instance, the C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 4-position.

While less common for the direct introduction of the initial halogen pattern, these methods are invaluable for creating libraries of related compounds for structure-activity relationship studies. For example, starting from this compound, a variety of groups could be introduced at the 4-position via a Suzuki coupling with an appropriate boronic acid or ester, leading to a wide range of 4-substituted-6-chloronicotinamide analogues.

Carbonylation and Hydroformylation Approaches

Currently, there is no specific information available in the scientific literature detailing the use of carbonylation or hydroformylation approaches for the direct synthesis of this compound or its immediate precursors. Carbonylation reactions, which introduce a carbonyl group into a molecule, and hydroformylation, which involves the addition of a formyl group and a hydrogen atom, are powerful tools in organic synthesis wikipedia.org. In principle, a dihalogenated pyridine could potentially undergo a palladium-catalyzed carbonylation to introduce the carboxylic acid or amide functionality. However, the regioselectivity of such a reaction on a molecule with two different halogen substituents at the 4 and 6 positions would need to be carefully controlled. The successful application of these methods to the synthesis of this compound would require dedicated research and development.

Yield Optimization and Scalability Studies

Detailed yield optimization and scalability studies for the synthesis of this compound have not been published. However, general principles of process chemistry can be applied to infer potential areas for optimization.

For the synthesis of the precursor, 4-bromo-6-chloronicotinic acid, optimization would focus on maximizing the efficiency of the halogenation and oxidation steps. For example, in the patented synthesis of 6-chloronicotinic acid, the reaction conditions for the oxidation of 2-chloro-5-methylpyridine, such as temperature, oxygen flow rate, and catalyst loading, are specified to achieve a good yield google.com. Similar optimization would be necessary for the synthesis of the 4-bromo analogue.

In the amidation step, the choice of coupling reagent, solvent, and reaction temperature can significantly impact the yield and purity of the final product. For large-scale production, factors such as cost of reagents, ease of purification, and waste generation would be critical. Scalable syntheses of other functionalized pyridines have been developed, for instance, for pyridine-diimine ligands, which utilize inexpensive starting materials and avoid pyrophoric reagents nih.gov. Adopting similar principles would be beneficial for the scalable production of this compound.

The table below summarizes hypothetical reaction steps and potential areas for optimization based on analogous syntheses.

| Step | Reaction | Key Parameters for Optimization | Potential Challenges |

| 1 | Halogenation of a substituted pyridine | Reagent choice, reaction temperature, solvent, catalyst | Regioselectivity, over-halogenation |

| 2 | Oxidation of a methyl group to a carboxylic acid | Oxidizing agent, temperature, reaction time, catalyst | Incomplete oxidation, side reactions |

| 3 | Amidation of the carboxylic acid | Coupling agent, temperature, solvent, purification method | Low yield, difficult purification |

Derivatization and Structural Modification

Amide N-Substitution Reactions

The amide functionality of 4-bromo-6-chloronicotinamide is a prime site for introducing structural diversity. N-substitution reactions can modulate the compound's polarity, steric bulk, and hydrogen-bonding capabilities.

N-Alkylation and N-Arylation: The nitrogen atom of the primary amide can be substituted with alkyl or aryl groups. N-alkylation can be achieved under basic conditions, where a strong base deprotonates the amide nitrogen, followed by nucleophilic attack on an alkyl halide. Microwave-assisted methods have been shown to accelerate the N-alkylation of amides, often providing a rapid and solvent-free approach.

For N-arylation, transition metal-catalyzed cross-coupling reactions are the methods of choice. Techniques such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst, or copper-catalyzed Ullmann-type reactions, are well-established for forming C-N bonds between amides and aryl halides. These reactions would involve coupling this compound with various aryl or heteroaryl halides to generate a library of N-aryl derivatives.

A common synthetic route to achieve N-substituted nicotinamides involves the reaction of the corresponding nicotinoyl chloride with a primary or secondary amine. This approach, while technically forming the amide bond rather than substituting a pre-existing one, is a standard method for producing N-substituted analogs of this compound.

Modifications at the Pyridine (B92270) Ring (e.g., C-2, C-5, C-6 Positions)

The pyridine ring of this compound is adorned with two halogen atoms at positions C-4 (bromo) and C-6 (chloro), making it amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity of the halogens in such couplings typically follows the order I > Br > Cl. Therefore, the bromine atom at the C-4 position of this compound would be expected to react selectively over the chlorine atom at the C-6 position. This regioselectivity allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-4 position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction could be employed to introduce alkynyl moieties at the C-4 position of this compound, leading to the synthesis of conjugated enyne systems.

Buchwald-Hartwig Amination: In addition to N-arylation of the amide group, the Buchwald-Hartwig amination can also be applied to the pyridine ring. This reaction would involve the palladium-catalyzed coupling of an amine with the bromo or chloro substituent on the ring. The higher reactivity of the C-Br bond would likely favor the introduction of amino groups at the C-4 position.

Introduction of Diverse Functional Groups

Beyond the aforementioned cross-coupling reactions, other functional groups can be introduced onto the pyridine ring of this compound through various synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen and amide groups, makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the C-6 position, being ortho and para to the ring nitrogen, is particularly activated towards displacement by strong nucleophiles. This allows for the introduction of functional groups such as alkoxides (to form ethers) and thiolates (to form thioethers) at the C-6 position.

Cyanation: The introduction of a nitrile (cyano) group can be achieved through palladium- or nickel-catalyzed cyanation reactions. Using a cyanide source such as potassium ferrocyanide, the bromo substituent at the C-4 position could be converted to a nitrile group. The nitrile can then serve as a versatile synthetic handle for further transformations into amines, carboxylic acids, or tetrazoles.

Structure-Reactivity Relationships in Derivatives

Amide N-Substitution: The introduction of bulky substituents on the amide nitrogen can sterically hinder the rotation around the C-N bond and influence the conformation of the molecule. The electronic nature of the substituent (electron-donating or electron-withdrawing) can affect the acidity of the amide proton and the nucleophilicity of the carbonyl oxygen.

Pyridine Ring Modifications: The electronic properties of the pyridine ring are highly dependent on the nature of the substituents. The introduction of electron-donating groups via cross-coupling reactions would increase the electron density of the ring, making it more susceptible to electrophilic attack and less so to nucleophilic attack. Conversely, the introduction of electron-withdrawing groups would have the opposite effect.

Regioselectivity: The differential reactivity of the C-4 bromo and C-6 chloro positions provides a handle for sequential functionalization. The greater reactivity of the C-Br bond in palladium-catalyzed reactions allows for selective modification at the C-4 position, leaving the C-6 position available for subsequent reactions, such as nucleophilic aromatic substitution. This predictable regioselectivity is a key aspect of the structure-reactivity relationship of this scaffold, enabling the controlled synthesis of complex, multi-substituted pyridine derivatives.

The systematic exploration of these derivatization strategies is essential for unlocking the full potential of the this compound scaffold in the development of new chemical entities.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 4-Bromo-6-chloronicotinamide, density functional theory (DFT) is a commonly employed computational method to explore its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govmdpi.com

In analogous halogenated pyridine (B92270) derivatives, the HOMO is typically distributed over the pyridine ring and the substituents, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is often localized on the pyridine ring, suggesting its susceptibility to nucleophilic attack. For this compound, it is anticipated that the presence of electron-withdrawing bromine and chlorine atoms would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic substitution.

Table 1: Predicted Frontier Molecular Orbital Energies for a Representative Halogenated Nicotinamide (B372718) Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and based on DFT calculations of structurally similar compounds.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen atom of the pyridine ring due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the amide group and on the carbon atoms attached to the electronegative halogen atoms.

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

f+(r) : Predicts the site for nucleophilic attack.

f-(r) : Predicts the site for electrophilic attack.

f0(r) : Predicts the site for radical attack.

For a molecule like this compound, Fukui function analysis would likely identify the carbon atoms of the pyridine ring as the most probable sites for nucleophilic attack, especially the positions ortho and para to the electron-withdrawing substituents. The nitrogen and oxygen atoms would be predicted as the primary sites for electrophilic attack.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For reactions involving this compound, such as nucleophilic aromatic substitution or amide bond formation, computational studies on similar systems have provided detailed mechanistic insights. These studies often reveal the step-by-step process of bond breaking and formation, as well as the energetic barriers associated with each step.

Spectroscopic Property Prediction and Correlation (e.g., NMR, IR)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy : Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the predicted chemical shifts would be influenced by the electronic environment created by the bromine, chlorine, and amide substituents on the pyridine ring.

IR Spectroscopy : The vibrational frequencies in an IR spectrum can be calculated computationally. The predicted spectrum for this compound would show characteristic peaks for the C=O stretching of the amide, N-H stretching, and various vibrations of the substituted pyridine ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Nicotinamide Analog

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | ~1680 |

| Amide | N-H Stretch | ~3400 |

| Pyridine Ring | C-H Stretch | ~3100 |

| Pyridine Ring | Ring Vibrations | 1400-1600 |

Note: These are approximate values based on calculations of similar molecules.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and their relative energies. For this compound, the orientation of the amide group relative to the pyridine ring is a key conformational feature.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent, such as water, could reveal how the molecule interacts with its environment, its flexibility, and the stability of its different conformations. These simulations are particularly useful for understanding how a molecule might behave in a biological system.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 4-Bromo-6-chloronicotinamide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the characterization of this compound. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals. The proton at the 2-position (H-2) and the proton at the 5-position (H-5) will exhibit chemical shifts influenced by the electron-withdrawing effects of the adjacent nitrogen atom, the bromine, the chlorine, and the amide group. The amide protons (-NH₂) will typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule producing a unique signal. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts significantly affected by the attached halogen substituents and the amide group. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~151.0 |

| H2 | ~8.5 | - |

| C3 | - | ~135.0 |

| C4 | - | ~125.0 |

| C5 | - | ~140.0 |

| H5 | ~8.0 | - |

| C6 | - | ~150.0 |

| C=O | - | ~165.0 |

| NH₂ | ~7.5 (broad) | - |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Hammett Correlations in NMR Spectra

The electronic effects of the bromo and chloro substituents on the pyridine ring of this compound can be quantitatively assessed using Hammett correlations. The Hammett equation relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds to the electronic properties of the substituents. This principle can be extended to NMR chemical shifts, where a linear correlation often exists between the chemical shifts of a probe nucleus (e.g., a specific proton or carbon) and the Hammett substituent constant (σ).

For substituted pyridines, the chemical shifts of the ring protons and carbons are sensitive to the electron-donating or electron-withdrawing nature of the substituents. Both bromine and chlorine are electron-withdrawing groups, and their presence will deshield the nuclei in the pyridine ring, leading to downfield chemical shifts. The magnitude of this effect can be correlated with their respective Hammett constants, providing insight into the electronic structure of the molecule. Studies on substituted N-methylpyridinium derivatives have shown excellent correlations between ¹H and ¹³C NMR chemical shifts and substituent constants, demonstrating the utility of this approach in understanding electronic effects. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. A key feature would be the isotopic pattern arising from the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is a crucial step in confirming the identity of a new compound or verifying the structure of a known one.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₆H₄BrClN₂O)

| Ion | m/z (Nominal) | Relative Abundance |

| [M]⁺ | 234 | ~75% |

| [M+2]⁺ | 236 | ~100% |

| [M+4]⁺ | 238 | ~25% |

Common fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atom or the carbonyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present:

N-H stretching: The amide N-H bonds will show absorptions in the region of 3100-3500 cm⁻¹. Primary amides typically show two bands in this region.

C=O stretching: The carbonyl group of the amide will have a strong absorption band in the range of 1630-1695 cm⁻¹.

C-N stretching: The amide C-N bond will show an absorption in the region of 1350-1450 cm⁻¹.

Aromatic C=C and C=N stretching: The pyridine ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ region.

C-Br and C-Cl stretching: The carbon-halogen bonds will have absorptions in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide (-NH₂) | N-H stretch | 3100 - 3500 |

| Carbonyl (C=O) | C=O stretch | 1630 - 1695 |

| Pyridine Ring | C=C and C=N stretch | 1400 - 1600 |

| Amide | C-N stretch | 1350 - 1450 |

| C-Cl Bond | C-Cl stretch | 600 - 800 |

| C-Br Bond | C-Br stretch | 500 - 600 |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, the compound would first be separated from any impurities or byproducts on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component.

This technique is particularly useful for monitoring the progress of a chemical reaction by analyzing the composition of the reaction mixture over time. It can also be used to identify and quantify impurities in the final product, which is a critical aspect of quality control. The fragmentation patterns observed in the mass spectrometer can be used to confirm the identity of the target compound and to elucidate the structure of any unknown impurities. The analysis of halogenated flame retardants by GC-MS has demonstrated the technique's robustness in identifying and quantifying complex halogenated compounds in various matrices. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable analytical technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, HPLC is crucial for assessing its purity and monitoring the progress of its synthesis. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents) that is pumped through the column at high pressure.

A typical HPLC method for a moderately polar, aromatic compound such as this compound would likely employ reverse-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities or starting materials. Key parameters that would be investigated include:

Column Chemistry: A C18 or C8 column is a common starting point for compounds of this nature.

Mobile Phase Composition: The ratio of the aqueous component to the organic modifier is adjusted to control the retention time of the analyte. A higher proportion of the organic solvent typically leads to a shorter retention time.

pH of the Mobile Phase: For a compound with a basic nitrogen atom in the pyridine ring, the pH of the mobile phase can significantly influence its retention behavior by altering its ionization state.

Flow Rate: This parameter affects the analysis time and the efficiency of the separation.

Detection Wavelength: The UV-Vis detector wavelength would be set to the absorbance maximum of this compound to ensure maximum sensitivity.

An illustrative example of an HPLC method that could be applied for the analysis of this compound is presented in the interactive data table below.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase, with an acid additive to improve peak shape. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound from the column. |

| Gradient | 50-95% B over 10 minutes | A gradient elution is often used to effectively separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |

| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |

Reaction monitoring is another critical application of HPLC. By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the product, this compound. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. For an organic molecule like this compound, CHN analysis is typically performed to determine the mass percentages of carbon, hydrogen, and nitrogen. This technique provides a crucial check of the compound's empirical formula.

The analysis is performed using an elemental analyzer, where a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at a very high temperature. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector. The instrument's software then calculates the mass percentages of each element.

The theoretical elemental composition of this compound (C₆H₄BrClN₂O) can be calculated from its molecular formula and the atomic weights of its constituent elements. A comparison of the experimentally determined percentages with the theoretical values provides a measure of the sample's purity. A close agreement (typically within ±0.4%) between the experimental and theoretical values is strong evidence for the correct elemental composition and high purity of the synthesized compound.

Below is an interactive data table showing the theoretical elemental composition of this compound and a set of illustrative experimental results that would be expected for a pure sample.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical Mass % | Illustrative Experimental Mass % |

| Carbon (C) | 30.60% | 30.55% |

| Hydrogen (H) | 1.71% | 1.75% |

| Nitrogen (N) | 11.90% | 11.85% |

| Sulfur (S) | 0.00% | Not Determined |

Limited Publicly Available Data on the Synthetic Applications of this compound

Despite extensive searches of scientific literature and patent databases, there is a notable lack of specific, publicly available information regarding the applications of the chemical compound this compound as a synthetic intermediate and building block. While the existence of this compound is documented, detailed research findings on its role in the synthesis of complex organic molecules, its use as a precursor for pharmaceutically relevant scaffolds, its utility in agrochemical and material science syntheses, or its development into novel reagents and catalysts are not readily found in the public domain.

The related compound, 4-Bromo-6-chloronicotinic acid, is more frequently cited in chemical supplier databases, suggesting it may be a more common starting material or intermediate. It is plausible that this compound could be synthesized from this corresponding carboxylic acid.

In a broader context, the nicotinamide (B372718) scaffold and its derivatives are of significant interest in medicinal chemistry and materials science. Halogenated pyridines, in general, are versatile intermediates in organic synthesis due to the reactivity of the carbon-halogen bonds, which allows for various cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental in building the complex molecular architectures found in pharmaceuticals and functional materials.

Given the structure of this compound, it can be hypothesized that it could serve as a valuable building block in several synthetic pathways:

Cross-Coupling Reactions: The bromine and chlorine atoms on the pyridine ring could potentially be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, leading to diverse molecular structures.

Nucleophilic Aromatic Substitution: The halogen atoms, activated by the electron-withdrawing nature of the pyridine ring and the amide group, could be susceptible to nucleophilic aromatic substitution, enabling the introduction of nitrogen, oxygen, or sulfur-based nucleophiles.

Amide Group Transformations: The primary amide functional group can undergo a variety of chemical transformations, providing another handle for molecular elaboration.

While these potential applications are chemically reasonable based on the known reactivity of similar structures, it is important to reiterate that specific, documented examples for this compound are not available in the reviewed literature. The absence of such information prevents a detailed and scientifically validated discussion on its specific applications as requested.

Further research and publication in the scientific literature would be necessary to fully elucidate the synthetic utility of this compound.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of functionalized nicotinamides often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will likely prioritize the development of more efficient and environmentally benign synthetic methods for 4-Bromo-6-chloronicotinamide. A promising avenue is the adoption of biocatalysis, which employs enzymes to carry out chemical transformations. nih.govrsc.orgresearchgate.net This approach offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. nih.govrsc.orgresearchgate.net

Exploration of Novel Reaction Pathways

Beyond improving existing synthetic methods, future research is expected to uncover novel reaction pathways for the synthesis and functionalization of this compound. This includes the exploration of new catalytic systems, such as those based on earth-abundant metals, to facilitate the construction of the core nicotinamide (B372718) structure. The development of rhodium-catalyzed asymmetric dearomatization of nicotinamide-derived pyridinium (B92312) salts, for instance, opens up possibilities for creating chiral analogs of this compound with unique properties. acs.orgacs.org

Moreover, the bromine and chlorine substituents on the pyridine (B92270) ring offer strategic points for further chemical modification. Future studies may focus on developing selective cross-coupling reactions to introduce new functional groups at these positions, thereby expanding the chemical space of accessible derivatives. The electrochemical synthesis of heterocycles is another emerging area that could offer novel and sustainable routes to this compound and related compounds. acs.org

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, and its application to this compound is expected to grow. Density Functional Theory (DFT) can be employed to model the electronic structure and predict the reactivity of halogenated nicotinamides. rsc.orgnih.govmdpi.com Such studies can provide insights into the molecule's stability, preferred conformations, and potential reaction mechanisms, guiding experimental efforts. rsc.orgiku.edu.tr

Advanced computational models can also be used to predict the behavior of this compound in various chemical environments and its potential interactions with other molecules. For instance, computational tools are increasingly used to model halogen bonds, which could play a significant role in the intermolecular interactions of this compound. nih.govmdpi.com This predictive capability will be invaluable for designing new materials and understanding the compound's behavior in complex systems. A systematic in silico generation and evaluation of a library of related nicotinamide candidates could streamline the discovery of derivatives with optimized properties. rsc.org

Integration with Flow Chemistry and Automation Technologies

The integration of flow chemistry and automation presents a paradigm shift in chemical synthesis, offering enhanced control, safety, and scalability. durham.ac.ukresearchgate.netnih.gov Future research on this compound will likely leverage these technologies to develop continuous manufacturing processes. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purer products compared to traditional batch methods. nih.govrsc.orgresearchgate.netuc.pt

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.